molecular formula C9H8BrNO B13499677 3-(4-Bromopyridin-2-yl)cyclobutan-1-one

3-(4-Bromopyridin-2-yl)cyclobutan-1-one

Cat. No.: B13499677
M. Wt: 226.07 g/mol
InChI Key: ALIJWXIOUFWNHD-UHFFFAOYSA-N
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Description

3-(4-Bromopyridin-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8BrNO It features a bromopyridine moiety attached to a cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclobutanone formation. One common method includes:

    Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Cyclobutanone Formation: The brominated pyridine is then reacted with a suitable cyclobutanone precursor under conditions that promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Cyclobutanol derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

3-(4-Bromopyridin-2-yl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutanone ring may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 3-(4-Chloropyridin-2-yl)cyclobutan-1-one
  • 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one
  • 3-(4-Methylpyridin-2-yl)cyclobutan-1-one

Comparison:

  • 3-(4-Chloropyridin-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.
  • 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one: Fluorine is more electronegative than bromine, resulting in different electronic effects and potentially different biological activities.
  • 3-(4-Methylpyridin-2-yl)cyclobutan-1-one: The methyl group is electron-donating, which can influence the compound’s reactivity and interactions with biological targets.

3-(4-Bromopyridin-2-yl)cyclobutan-1-one stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

3-(4-bromopyridin-2-yl)cyclobutan-1-one

InChI

InChI=1S/C9H8BrNO/c10-7-1-2-11-9(5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2

InChI Key

ALIJWXIOUFWNHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=NC=CC(=C2)Br

Origin of Product

United States

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